BenchChemオンラインストアへようこそ!

Neuronostatin-13 (human)

GPR107 Somatostatin Receptor Specificity

Neuronostatin-13 (human) is the validated, fully amidated peptide (Sequence: LRQFLQKSLAAAA-NH₂) for selective GPR107 receptor studies. Unlike somatostatin-14, it signals exclusively through GPR107 with zero cross-reactivity at SST1-5 receptors. The C-terminal amidation is essential for in vivo bioactivity; non-amidated analogs are inert in feeding, gastric emptying, and pressor assays. This peptide delivers a biphasic pressor response, potent anorexigenic effects (−46.9% food intake at 15 ng/g), and direct negative chronotropic/inotropic actions, making it indispensable for mapping GPR107-mediated pathways in metabolic and cardiovascular research.

Molecular Formula C64H110N20O16
Molecular Weight 1415.7 g/mol
Cat. No. B612599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuronostatin-13 (human)
Molecular FormulaC64H110N20O16
Molecular Weight1415.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N
InChIInChI=1S/C64H110N20O16/c1-32(2)27-40(66)55(92)77-42(20-16-26-72-64(70)71)56(93)79-44(22-24-50(68)87)59(96)83-47(30-39-17-12-11-13-18-39)62(99)81-46(29-34(5)6)61(98)80-43(21-23-49(67)86)58(95)78-41(19-14-15-25-65)57(94)84-48(31-85)63(100)82-45(28-33(3)4)60(97)76-38(10)54(91)75-37(9)53(90)74-36(8)52(89)73-35(7)51(69)88/h11-13,17-18,32-38,40-48,85H,14-16,19-31,65-66H2,1-10H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,73,89)(H,74,90)(H,75,91)(H,76,97)(H,77,92)(H,78,95)(H,79,93)(H,80,98)(H,81,99)(H,82,100)(H,83,96)(H,84,94)(H4,70,71,72)/t35-,36-,37-,38-,40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1
InChIKeyFOBROQPAHZFJIA-QACLBKBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuronostatin-13 (human) for Cardiovascular & Neuroendocrine Research: A Defined Somatostatin-Derived Amide


Neuronostatin-13 (human) is a 13-amino acid peptide hormone with a C-terminal amidation (Sequence: LRQFLQKSLAAAA-NH2; CAS: 1096485-24-3) encoded by the pro-somatostatin gene [1]. Its primary structure is highly conserved across human, chimpanzee, and other mammals . Unlike the classic isoform somatostatin-14, neuronostatin-13 signals through the orphan G protein-coupled receptor GPR107 and does not bind to somatostatin receptors [2]. This foundational mechanistic divergence underpins its distinct physiological profile, making it a specific tool for investigating neuroendocrine and cardiovascular regulation independent of the somatostatinergic axis [3].

Why Neuronostatin-13 (human) Cannot Be Substituted with Generic Somatostatin Analogs or Non-Amidated Peptides


While encoded by the same pro-hormone, neuronostatin-13 is not interchangeable with somatostatin-14 or other somatostatin analogs. The peptides share minimal sequence homology and operate through entirely distinct receptor systems [1]. Critically, the C-terminal amidation of neuronostatin-13 is an absolute requirement for its in vivo bioactivity; non-amidated neuronostatin-13 completely fails to elicit the characteristic effects on food intake, gastric emptying, or blood pressure [2]. Substitution with the longer neuronostatin-19 isoform also yields a different, monophasic cardiovascular profile [3]. Therefore, selecting the correct, fully amidated neuronostatin-13 peptide is essential for experimental reproducibility and for specifically targeting the GPR107 signaling pathway without confounding cross-activity at somatostatin receptors (SST1-5) [4].

Neuronostatin-13 (human) Product-Specific Evidence: Quantified Differentiation from Analogs


Unique Receptor Engagement: GPR107 Activation vs. Somatostatin Receptors

Neuronostatin-13 (human) exerts its biological effects exclusively via the orphan GPCR, GPR107, whereas somatostatin-14 acts on the five somatostatin receptor subtypes (SST1-5). Knockdown of GPR107, but not the related orphan receptors GPR56 or GPR146, completely abolishes cellular responsiveness to neuronostatin-13 [1]. In vivo, siRNA-mediated knockdown of GPR107 in rats abolishes the characteristic biphasic increase in mean arterial pressure (MAP) induced by centrally administered neuronostatin-13, confirming the functional exclusivity of this receptor-ligand pair [1].

GPR107 Somatostatin Receptor Specificity Signal Transduction

Selective Pituitary Hormone Regulation: Differentiated Profile from Somatostatin

In a primate model (baboon primary pituitary cell cultures) that closely mirrors human physiology, neuronostatin-13 exhibits a targeted inhibitory profile. It selectively inhibits basal secretion of Growth Hormone (GH) and Luteinizing Hormone (LH) without affecting Prolactin, ACTH, FSH, or TSH [1]. This contrasts sharply with the broad-spectrum inhibitory action of somatostatin, which in the same study significantly reduced the secretion of all five hormones (GH, PRL, ACTH, LH, TSH) and also suppressed their gene expression [1].

Neuroendocrinology Pituitary Growth Hormone Luteinizing Hormone

Distinct Cardiovascular Action: Biphasic vs. Monophasic Pressor Response

When administered centrally, neuronostatin-13 induces a unique biphasic increase in mean arterial pressure (MAP) in rats. This is characterized by an initial, rapid phase mediated by sympathetic nervous system activation (blocked by phentolamine), followed by a sustained second phase driven by vasopressin secretion (blocked by a V1 receptor antagonist) [1]. In a direct comparison, the longer isoform, neuronostatin-19, elicits only a monophasic pressor response, while scrambled or non-amidated neuronostatin-13 peptides have no effect on MAP [2].

Cardiovascular Physiology Blood Pressure Vasopressin Sympathetic Nervous System

Potent Appetite Suppression: Quantified Anorexigenic Effect vs. Inactive Analogs

Neuronostatin-13 is a potent, peripherally active anorexigenic peptide. In mice, intraperitoneal administration of neuronostatin-13 significantly reduces food intake within the first hour post-injection. This effect is dose-dependent and highly specific, as non-amidated neuronostatin-13 completely fails to reduce food intake [1].

Metabolism Food Intake Appetite Regulation Obesity

Stimulation of Glucagon Release: A Defined In Vitro Assay Readout

Neuronostatin-13 (human) has a well-characterized and quantifiable effect on pancreatic alpha-cells, making it a useful tool for studying islet biology and glucose counter-regulation. In vitro treatment with neuronostatin-13 significantly enhances low-glucose-induced glucagon release from isolated islets and leads to a robust increase in phosphorylated PKA in αTC1-9 cells [1].

Diabetes Glucose Homeostasis Islet Biology Glucagon

In Vivo Cardiac Depression: Negative Chronotropic Effect

Neuronostatin-13 (human) exerts a direct, quantifiable negative chronotropic effect on cardiac function in vivo. In rat models, challenge with neuronostatin-13 leads to a remarkable and time-dependent drop in heart rate, alongside significant decreases in left ventricular end-systolic diameter (LVESD) and fractional shortening . This profile demonstrates a clear cardiac depressant action distinct from its effects on blood pressure.

Cardiac Function Heart Rate Echocardiography Pharmacology

Primary Research Applications for Neuronostatin-13 (human) Based on Validated Evidence


Investigating GPR107-Specific Signaling Pathways

Neuronostatin-13 (human) is the definitive ligand for studying the orphan GPR107 receptor. Its exclusive functional dependency on GPR107, with no cross-reactivity at somatostatin receptors (SST1-5) or other related GPCRs, makes it an essential tool for mapping GPR107-mediated signaling cascades, including cAMP/PKA and MAPK pathways, in isolation [REFS-1, REFS-2].

Dissecting Central Cardiovascular Control Mechanisms

The well-characterized biphasic pressor response to centrally administered neuronostatin-13 provides a robust in vivo model for studying the distinct neurohumoral mechanisms regulating blood pressure. This model allows for the pharmacological dissection of sympathetic nervous system activation (Phase 1) and vasopressin-mediated vasoconstriction (Phase 2) [3].

Modeling Appetite Suppression and Gastrointestinal Motility

The potent and specific anorexigenic effect of peripherally administered neuronostatin-13 (-46.9% reduction in food intake at 15 ng/g) establishes it as a key reagent for research into appetite regulation, obesity, and the brain-gut axis. The inactivity of non-amidated analogs confirms that the fully processed, amidated peptide is the sole active agent [4].

Evaluating Direct Cardiac Depressant Effects

The in vivo negative chronotropic and inotropic effects of neuronostatin-13, as quantified by echocardiography (decreased heart rate, LVESD, and fractional shortening), make it a valuable tool for studying direct peptide-mediated modulation of cardiac function, independent of its systemic pressor actions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuronostatin-13 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.